molecular formula C7H7ClN2 B1658588 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- CAS No. 61514-57-6

1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-

Cat. No.: B1658588
CAS No.: 61514-57-6
M. Wt: 154.6 g/mol
InChI Key: MTFHHISPELTTGN-UHFFFAOYSA-N
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Description

1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms This compound is notable for its unique structural features, including a chloro substituent at the 5-position, an ethynyl group at the 4-position, and two methyl groups at the 1- and 3-positions

Preparation Methods

The synthesis of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . This method allows for the efficient formation of the pyrazole ring with the desired substituents.

Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. For instance, the use of iron chloride and polyvinyl pyrrolidine as catalysts can accelerate the addition of reactants and facilitate intramolecular cyclization, resulting in high yields .

Chemical Reactions Analysis

1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro substituent at the 5-position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, iron chloride for cyclization, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted pyrazoles with modified functional groups, which can further enhance the compound’s chemical properties .

Scientific Research Applications

1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl and chloro substituents play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- can be compared with other pyrazole derivatives, such as:

    1H-Pyrazole, 3,5-dimethyl-: Lacks the chloro and ethynyl substituents, resulting in different chemical reactivity and biological activity.

    1H-Pyrazole, 4-ethynyl-3,5-dimethyl-: Similar structure but without the chloro substituent, affecting its overall properties.

    1H-Pyrazole, 5-chloro-3,4-dimethyl-: Lacks the ethynyl group, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

5-chloro-4-ethynyl-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c1-4-6-5(2)9-10(3)7(6)8/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFHHISPELTTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486011
Record name 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61514-57-6
Record name 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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